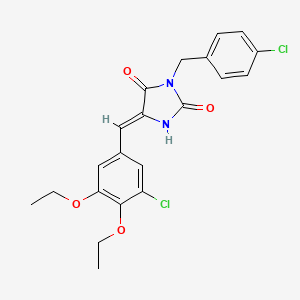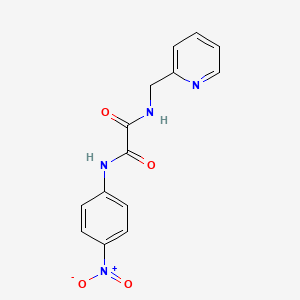![molecular formula C20H26O5 B4901842 1-Methoxy-3-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4901842.png)
1-Methoxy-3-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene is a complex organic compound with a unique structure that includes multiple ether linkages and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to etherification and substitution reactions. Common reagents used in these reactions include alkyl halides, phenols, and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-3-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2-propanol: A simpler ether compound with similar functional groups.
1-Methoxy-3-phenylamino-propan-2-ol: Another complex ether with different substituents.
Uniqueness
1-Methoxy-3-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene is unique due to its multiple ether linkages and aromatic rings, which confer distinct chemical and physical properties. This complexity allows for diverse applications and interactions that are not possible with simpler compounds.
Eigenschaften
IUPAC Name |
1-methoxy-3-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-16(2)25-20-10-5-4-9-19(20)24-14-12-22-11-13-23-18-8-6-7-17(15-18)21-3/h4-10,15-16H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKMBTITOVDXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4901765.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4901772.png)


![6-[(2,6-difluorobenzyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4901787.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[(6-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4901788.png)
![N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]butanamide](/img/structure/B4901795.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)benzamide](/img/structure/B4901797.png)
![4-[(4-chlorophenyl)methoxy]-N-(5-chloropyridin-2-yl)-3-methoxybenzamide](/img/structure/B4901799.png)
![1-(3-chlorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B4901819.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(2-phenylethyl)propanamide](/img/structure/B4901826.png)
![3-phenyl-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]acrylamide](/img/structure/B4901835.png)
![3-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)-N-propan-2-ylpropan-1-amine;dihydrochloride](/img/structure/B4901841.png)
